1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as 1-Boc-4-piperidinecarboxylic Acid and 1-(tert-Butoxycarbonyl)isonipecotic Acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using DFT/6-311++G (d,p) as the basis set level -B3LYP approach for the gas phase, polar aprotic, and protic solvents phases .
Chemical Reactions Analysis
The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is a solid substance at 20 degrees Celsius .
Scientific Research Applications
Stereoselective Syntheses
Stereoselective Synthesis in Organic Chemistry
- Research highlights the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates and their derivatives, emphasizing the quantitative yield of cis isomers and the transformation into trans isomers through the Mitsunobu reaction and alkaline hydrolysis (Boev et al., 2015).
Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles
- The study discusses the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity (Moskalenko & Boev, 2014).
Alkylation and Synthesis of Piperidine Derivatives
- The paper presents the alkylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent reaction with BrCH2CH=CRR’ to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, serving as precursors for diverse piperidine derivatives (Moskalenko & Boev, 2014).
Structural Analysis and Applications
X-ray Structural Analysis
- A study utilizing X-ray structural analysis reveals the molecular packing and bonding characteristics of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, providing insights into molecular structures and interactions (Didierjean et al., 2004).
Crystal Structure Examination
- Research focused on the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine to understand the role of N-methylation in peptide conformation, highlighting the conformation of tert-butoxycarbonyl group and the orientation of phenyl rings (Jankowska et al., 2002).
Chemical Reactions and Transformations
tert-Butyloxycarbonylation Reactions
- A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is introduced for the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high yield and chemoselectivity under mild conditions (Saito et al., 2006).
N-tert-Butoxycarbonylation of Amines
- The study explores the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, emphasizing the efficiency and environmental benignity of the process, and its potential application in peptide synthesis (Heydari et al., 2007).
Synthesis of 2-Arylthiazolidine-4-Carboxylic Acid Derivatives
- Synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives are reported, focusing on their potential as antibacterial agents and the observed enhanced activities of specific derivatives (Song et al., 2009).
Mechanism of Action
Target of action
The Boc group is primarily used to protect amines in organic synthesis . It prevents the amine group from reacting with other reagents during the synthesis process .
Mode of action
The Boc group can be added to an amine under basic conditions, forming a carbamate . When it’s no longer needed, the Boc group can be removed (deprotected) using an acid .
Biochemical pathways
The addition and removal of the Boc group are key steps in many synthetic pathways, particularly in the synthesis of peptides and other nitrogen-containing compounds .
Pharmacokinetics
The pharmacokinetics of a compound can be significantly affected by the presence or absence of a Boc group. The Boc group can increase the compound’s molecular weight and alter its polarity, which can affect its absorption, distribution, metabolism, and excretion .
Result of action
The use of the Boc group allows chemists to selectively react certain parts of a molecule while leaving others untouched. This can enable the synthesis of complex molecules with a high degree of control .
Action environment
The efficiency of Boc protection and deprotection can be influenced by various factors, including the temperature, the choice of solvent, and the presence of other functional groups in the molecule .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in peptide bond formation. The compound’s tert-butoxycarbonyl (Boc) group is known for its ability to protect amine groups from unwanted reactions, thereby facilitating the synthesis of complex peptides and proteins. The interactions between this compound and these biomolecules are primarily based on the formation of stable covalent bonds, which can be selectively cleaved under specific conditions .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis and modification. The compound’s ability to protect amine groups allows for the controlled synthesis of peptides and proteins within cells. This protection is crucial for maintaining the integrity of the synthesized peptides and preventing premature degradation. Additionally, the compound can impact cell signaling pathways and gene expression by modulating the availability of functional amine groups .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable covalent bond between the Boc group and the amine group of the target molecule. This bond protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, releasing the free amine group for further reactions. This mechanism is widely used in organic synthesis to achieve selective protection and deprotection of amine groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound maintains its protective properties for extended periods, making it suitable for use in various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and disruption of normal cellular functions. Studies have shown that the compound’s protective effects are dose-dependent, with a threshold beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of stable peptide bonds. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the availability of functional amine groups .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target areas, allowing for effective protection of amine groups during synthesis. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects on amine groups. The compound’s activity and function are closely linked to its localization, with specific targeting signals ensuring its proper distribution .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQOYWPKMIGNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655171 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-97-5 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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